
N-cyclohexyl-N'-(4-isopropylphenyl)urea
Übersicht
Beschreibung
N-cyclohexyl-N'-(4-isopropylphenyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU is a white crystalline powder that is soluble in water and ethanol. It is widely used in the agricultural industry to increase the yield and quality of fruits and vegetables. CPPU is also used in scientific research to study the mechanism of plant growth and development.
Wirkmechanismus
The mechanism of action of CPPU is not fully understood. It is believed to act by stimulating the production of cytokinins, a class of plant hormones that regulate cell division and differentiation. CPPU may also affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division, elongation, and differentiation, leading to increased growth and development. CPPU also increases the size and weight of fruits and vegetables, as well as their sugar content. In addition, CPPU can induce parthenocarpy, resulting in the development of seedless fruits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPPU in lab experiments include its ability to promote plant growth and development, induce parthenocarpy, and increase the yield and quality of fruits and vegetables. However, CPPU is a synthetic compound that may have unknown effects on the environment and human health. It is important to use CPPU in accordance with safety guidelines and to dispose of it properly.
Zukünftige Richtungen
There are many future directions for research on CPPU. One area of interest is the mechanism of action of CPPU and its effects on gene expression in plants. Another area of research is the development of new plant growth regulators that are more effective and environmentally friendly than CPPU. Finally, there is a need for research on the long-term effects of CPPU on the environment and human health.
Wissenschaftliche Forschungsanwendungen
CPPU is widely used in scientific research to study the mechanism of plant growth and development. It has been shown to promote cell division, elongation, and differentiation in various plant species. CPPU is also used to induce parthenocarpy, a process in which fruits develop without fertilization. This property of CPPU has important implications for the agricultural industry, as it can increase the yield and quality of fruits and vegetables.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKKFKSAJOPFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



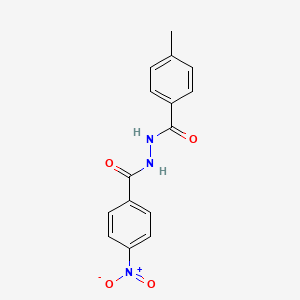
![1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene](/img/structure/B3847011.png)
![4-[3-(2-chlorophenoxy)propyl]morpholine](/img/structure/B3847013.png)
![4-[6-(1-naphthyloxy)hexyl]morpholine](/img/structure/B3847019.png)
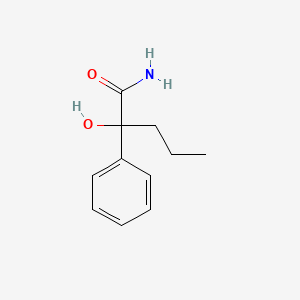
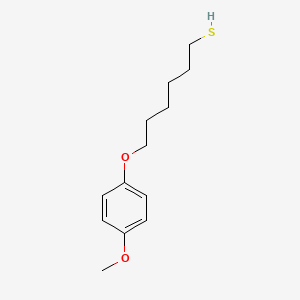
![N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3847040.png)

![1-[3-(2-bromophenoxy)propyl]piperidine](/img/structure/B3847062.png)
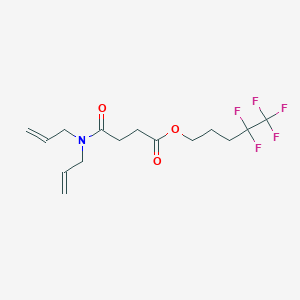
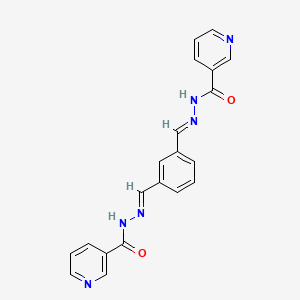


![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)